- A Convenient and General Reduction of Amides to Amines with Low-Valent TitaniumAdvanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780,
Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure
Nome do Produto:3-(piperidin-1-yl)methylaniline
3-(piperidin-1-yl)methylaniline Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(Piperidin-1-ylmethyl)aniline
- 3-(1-Piperidylmethyl)aniline
- [3-(Piperidin-1-ylmethyl)phenyl]amine
- Benzenamine,3-(1-piperidinylmethyl)-
- C12H18N2
- 3-(PIPERIDYLMETHYL)ANILINE
- 3-(Piperidylmethyl)phenylamine
- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
- 3-(1-piperidinylmethyl)aniline
- 3-(PIPERIDINYLMETHYL)ANILINE
- 3-piperidinomethyl-aniline
- 3-Piperidin-1-ylmethyl-aniline
- SEJNYLBEEMVJNN-UHFFFAOYSA-N
- HMS1699N04
- 3-[(piperidin-1-yl)methyl]aniline
- 1-(3-AMINOBENZYL)PIPERIDINE
- 3-(1-Piperidinylmethyl)benzenamine (ACI)
- Piperidine, 1-(m-aminobenzyl)- (7CI)
- 3-(Piperidinomethyl)aniline
- SY002218
- DTXSID70424451
- MFCD04114502
- SCHEMBL923368
- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
- ALBB-021925
- AB18463
- BBL030221
- EN300-36760
- STL257350
- 3-(Piperidin-1-yl)methylphenylamine
- AKOS000160437
- CCG-356067
- 93138-55-7
- F8880-4654
- AS-31265
- AC-2583
- Z285162812
- 3-(piperidin-1-yl)methylaniline
-
- MDL: MFCD04114502
- Inchi: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
- Chave InChI: SEJNYLBEEMVJNN-UHFFFAOYSA-N
- SMILES: NC1C=C(CN2CCCCC2)C=CC=1
Propriedades Computadas
- Massa Exacta: 190.14700
- Massa monoisotópica: 190.147
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.3
- XLogP3: 2.5
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.068
- Ponto de Fusão: 106 °C
- Ponto de ebulição: 312.3℃ at 760 mmHg
- Ponto de Flash: 128°C
- Índice de Refracção: 1.589
- PSA: 29.26000
- LogP: 2.77380
- Pressão de vapor: No data available
3-(piperidin-1-yl)methylaniline Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: Irritant
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Código da categoria de perigo: 36
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at 4 ° C, -4 ° C is better
- Classe de Perigo:IRRITANT
3-(piperidin-1-yl)methylaniline Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(piperidin-1-yl)methylaniline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |
3-(1-Piperidylmethyl)aniline |
93138-55-7 | >95% | 5g |
¥850.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 5g |
¥1589.0 | 2021-09-08 | ||
abcr | AB216762-10 g |
3-(1-Piperidinylmethyl)aniline; 95% |
93138-55-7 | 10g |
€255.40 | 2023-05-20 | ||
Enamine | EN300-36760-0.05g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.25g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.5g |
$24.0 | 2025-03-21 | |
Enamine | EN300-36760-2.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 2.5g |
$77.0 | 2025-03-21 | |
TRC | B448885-100mg |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 1g |
¥529.0 | 2021-09-08 | ||
Life Chemicals | F8880-4654-1g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95% | 1g |
$32.0 | 2023-09-06 |
3-(piperidin-1-yl)methylaniline Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referência
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C
Referência
- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Referência
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt
Referência
- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt
Referência
- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilinesARKIVOC (Gainesville, 2008, (6), 78-83,
Método de produção 7
Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux
Referência
- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt
Referência
- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux
Referência
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agentsBioorganic & Medicinal Chemistry, 2016, 24(2), 179-190,
Método de produção 10
Condições de reacção
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Referência
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referência
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt
Referência
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
Referência
- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,
3-(piperidin-1-yl)methylaniline Raw materials
3-(piperidin-1-yl)methylaniline Preparation Products
3-(piperidin-1-yl)methylaniline Literatura Relacionada
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piperidinas N-benzilpiperidinas
- Solventes e Químicos Orgânicos Compostos Orgânicos Aminas/Sulfonamidas
- Solventes e Químicos Orgânicos Compostos Orgânicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piperidinas Bencilopiperidinas N-benzilpiperidinas
93138-55-7 (3-(piperidin-1-yl)methylaniline) Produtos relacionados
- 29608-05-7(4-[(piperidin-1-yl)methyl]aniline)
- 848501-96-2(Methyl 4,6-dichloroquinoline-2-carboxylate)
- 143879-64-5(5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile)
- 120716-83-8(N-Methoxydimethylamine hydrochloride)
- 1049339-34-5(3-(4-ethoxyphenyl)-6-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyridazine)
- 2580223-45-4(2-{(tert-butoxy)carbonylamino}-5-(propan-2-yloxy)benzoic acid)
- 2166665-57-0(trans-1-(tert-butoxycarbonylamino)-3-methoxy-cyclobutanecarboxylic acid)
- 1176557-18-8(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile)
- 895468-09-4(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide)
- 1361771-40-5(5-Chloro-4-(2,4-dichlorophenyl)-2-fluoropyridine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureza:99%
Quantidade:5g
Preço ($):327.0